Abd110

PROTAC ATR Degradation Pancreatic Cancer

Researchers requiring selective ATR depletion face issues with small-molecule inhibitors that fail to reduce total ATR protein. Abd110 (compound 42i) is a lenalidomide-based PROTAC that induces CRBN-dependent ubiquitination and proteasomal degradation of ATR kinase. • 60-70% ATR degradation at 500 nM (24 h) in MIA PaCa-2 & HeLa cells • Spares ATM & DNA-PKcs; no paradoxical upregulation • 115% compound stability after 72 h in DMEM; suitable for extended studies • Plasma protein binding 89.4%; plasma stability 75% at 24 h Supplied as a solid with purity 98.67%. For research use only.

Molecular Formula C41H42N8O7S
Molecular Weight 790.9 g/mol
Cat. No. B12379177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbd110
Molecular FormulaC41H42N8O7S
Molecular Weight790.9 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCNC(=O)CCCCCNS(=O)(=O)C4=CC=C(C=C4)C5=CN=C(C(=N5)C(=O)NC6=CC=CC=C6)N
InChIInChI=1S/C41H42N8O7S/c42-38-37(40(53)46-29-13-5-1-6-14-29)47-33(25-44-38)28-17-19-30(20-18-28)57(55,56)45-24-9-3-7-16-35(50)43-23-8-2-4-11-27-12-10-15-31-32(27)26-49(41(31)54)34-21-22-36(51)48-39(34)52/h1,5-6,10,12-15,17-20,25,34,45H,2-3,7-9,16,21-24,26H2,(H2,42,44)(H,43,50)(H,46,53)(H,48,51,52)
InChIKeyHPPMEDDOFPWBEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abd110 PROTAC ATR Degrader


3-Amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide (CAS 3021581-79-0), also designated Abd110 or compound 42i, is a lenalidomide-based proteolysis targeting chimera (PROTAC) [1]. This heterobifunctional molecule recruits the E3 ubiquitin ligase cereblon (CRBN) to selectively induce ubiquitination and subsequent proteasomal degradation of the Ataxia telangiectasia and RAD3-related (ATR) kinase [1]. Characterized by the molecular formula C41H42N8O7S and a molecular weight of 790.89 g/mol, the compound is supplied as a solid for research applications .

Abd110 vs. ATR Inhibitors and PROTACs


Standard ATR inhibitors (e.g., VE-821, VE-822) and alternative ATR-targeting PROTACs cannot be simply substituted for Abd110 without compromising experimental outcomes. ATR kinase inhibitors, while potent in enzymatic assays, fail to reduce total ATR protein levels in cellular models [1]. Moreover, closely related lenalidomide- and thalidomide-based PROTACs exhibit divergent degradation efficacy, linker-length dependence, and off-target profiles that preclude generic substitution [1]. The quantitative evidence presented below establishes precisely how Abd110 differentiates itself from both small-molecule inhibitors and in-class PROTAC alternatives, thereby justifying its selection for targeted protein degradation studies.

Abd110: ATR Degradation & Selectivity Evidence


ATR Degradation Efficacy in Pancreatic Cancer Cells

Abd110 (compound 42i) achieved a 60% reduction in ATR protein levels (to 40% of untreated control) at a concentration of 500 nM in MIA PaCa-2 pancreatic cancer cells after 24-hour treatment [1]. This degradation potency surpasses that of structurally related PROTACs: compound 42k (shorter linker) was less active than Abd110 at equivalent concentrations; compound 42h required a four-fold higher concentration (2 μM) to achieve only a 50% reduction in ATR levels; and compound 42j, while demonstrating similar ATR reduction at 1 μM, failed to attenuate phosphorylated ATR (p-ATR) and paradoxically augmented this post-translational modification [1]. Critically, the parent ATR inhibitor VE-821 (upon which Abd110 is based) failed to decrease ATR expression at all, underscoring the fundamental mechanistic advantage of the PROTAC degradation approach [1].

PROTAC ATR Degradation Pancreatic Cancer

ATR Selectivity Over ATM and DNA-PKcs

In MIA PaCa-2 pancreatic cancer cells treated with various concentrations of Abd110 (compound 42i), protein levels of the ATR-related apical checkpoint kinases ATM and DNA-PKcs remained unchanged, as did expression of the CRBN neosubstrate GSPT1 [1]. This selectivity profile was validated in an independent cell system: HeLa cervical carcinoma cells treated with 500 nM Abd110 for 24 hours exhibited 60–70% degradation of both total ATR and phosphorylated ATR (p-ATR), while ATM and DNA-PKcs protein levels were not attenuated [1]. In contrast, alternative PROTACs in the same library (e.g., 43a, 43d) paradoxically induced higher ATR expression than control cells, and several thalidomide-based PROTACs (43f, 43g, 43j, 43k) either had no effect or raised ATR levels [1].

Selectivity ATR DNA Damage Response

Chemical Stability Over Thalidomide-Based PROTACs

Non-enzymatic stability testing in DMEM-based cellular assay media (50% DMEM / 10% DMSO / 40% acetonitrile) at 37°C over 72 hours revealed that lenalidomide-based PROTACs, including Abd110 (compound 42i), exhibited high stability with no detectable degradation products [1]. Abd110 maintained 115% of initial compound levels after 72 hours, demonstrating robust chemical integrity [1]. In stark contrast, thalidomide-based PROTACs (e.g., 43a–43k) showed only moderate stability and generated two degradation products after 72 hours, with compounds such as 43f retaining merely 6% of the parent compound by the 72-hour time point [1]. This stability differential is attributed to the inherent hydrolytic lability of the thalidomide scaffold compared to the lenalidomide core of Abd110 [1].

Chemical Stability PROTAC Lenalidomide

Plasma Protein Binding and Stability Profile

Plasma protein binding and stability were evaluated for Abd110 (compound 42i) alongside the ATR inhibitor 13g. Abd110 exhibited plasma protein binding of 89.4 ± 0.3%, compared to 77.5 ± 0.3% for the inhibitor 13g [1]. Following incubation in human plasma at 37°C for 24 hours (20 μM initial concentration, 1% DMSO), approximately 75% of Abd110 remained detectable, whereas the inhibitor 13g demonstrated >90% stability over the same period [1]. While the plasma stability of Abd110 is moderately lower than that of the small-molecule inhibitor, the authors concluded that the stability is sufficient for cellular applications and supports the feasibility of future in vivo studies [1].

Plasma Protein Binding Plasma Stability PROTAC

Abd110 Application Scenarios


Target Validation via ATR Knockdown

Abd110 is optimally suited for target validation experiments in DNA damage response and replication stress research where selective depletion of ATR kinase is required without concomitant modulation of ATM or DNA-PKcs. As demonstrated in MIA PaCa-2 and HeLa cells, treatment with 500 nM Abd110 for 24 hours achieves 60–70% ATR degradation while leaving ATM and DNA-PKcs protein levels unperturbed [1]. This selectivity profile (Evidence Item 2) is essential for attributing phenotypic outcomes specifically to ATR loss-of-function, avoiding the confounding effects observed with alternative PROTACs that induce paradoxical ATR upregulation or lack degradation efficacy altogether [1].

Comparative Degradation Studies in Cancer Cell Lines

For researchers seeking a benchmark PROTAC to evaluate novel ATR-targeting degraders, Abd110 serves as a well-characterized positive control. In MIA PaCa-2 pancreatic cancer cells, Abd110 (500 nM, 24 h) reduces ATR protein to 40% of untreated control levels, a degradation magnitude that surpasses comparator compounds 42h (2 μM for 50% reduction), 42j (lacks p-ATR attenuation), and the parent inhibitor VE-821 (no degradation) [1]. In HeLa cervical cancer cells, the same concentration yields 60–70% degradation of both total ATR and p-ATR [1]. This cross-cell-line validation (Evidence Item 1) provides a robust reference point for benchmarking new degraders.

Extended In Vitro Degradation Assays

Abd110 is particularly appropriate for experiments requiring extended incubation periods (up to 72 hours) due to its demonstrated chemical stability under cellular assay conditions. Non-enzymatic stability testing showed that Abd110 retains 115% of initial compound levels after 72 hours in DMEM-based media with no detectable degradation products, whereas thalidomide-based PROTACs degrade substantially (e.g., 43f retains only 6%) and generate multiple degradation artifacts [1]. This stability advantage (Evidence Item 3) minimizes experimental variability arising from compound degradation, making Abd110 the preferred choice for time-course degradation studies and washout experiments.

Ex Vivo Pharmacology with Plasma Binding and Stability

When planning ex vivo pharmacology experiments or preparing for in vivo pilot studies, the plasma protein binding (89.4 ± 0.3%) and plasma stability (75% remaining after 24 h) data for Abd110 (Evidence Item 4) enable informed experimental design [1]. Researchers can utilize these parameters to calculate free-drug concentrations, establish appropriate vehicle controls, and design dosing regimens that account for the compound's pharmacokinetic profile. The authors explicitly note that the observed stability supports cellular and future in vivo applications, making Abd110 a viable candidate for translational pharmacology studies [1].

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